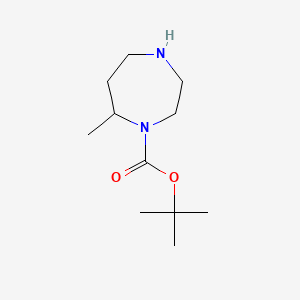

Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 7-methyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-9-5-6-12-7-8-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYDMHWWVXLFDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745362 | |

| Record name | tert-Butyl 7-methyl-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935843-93-9 | |

| Record name | tert-Butyl 7-methyl-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate, particularly its (R)-enantiomer, is a crucial chiral building block in the synthesis of the dual orexin receptor antagonist, Suvorexant. Suvorexant is a novel therapeutic agent for the treatment of insomnia. This technical guide provides a comprehensive overview of the chemical and physical properties of tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate, detailed experimental protocols for its synthesis and analysis, and an exploration of the biological context of its therapeutic target.

Physicochemical Properties

Table 1: Physicochemical Properties of Tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate | [1][2] |

| CAS Number | 1638743-92-6 | [2][3] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [2] |

| Molecular Weight | 214.31 g/mol | [2] |

| Physical Form | Solid/Powder | [4] |

| Purity | Typically ≥97% | [1][2] |

| Storage Temperature | Room Temperature | |

| Boiling Point | 288 °C (for (R)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate) | [5] |

| Density | 0.98 g/cm³ (for (R)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate) | [5] |

Experimental Protocols

The synthesis of tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate is a key step in the overall synthesis of Suvorexant. The following protocols are synthesized from various patented and published procedures.

Synthesis of Tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate

This synthesis can be approached via several routes, often starting from chiral precursors to ensure the correct stereochemistry. One common strategy involves the reductive amination of a ketone precursor.

Materials:

-

(R)-1-benzyl-4,5-dimethyl-1,4-diazepane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Methanol

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas

Procedure:

-

Boc Protection: In a round bottom flask under an inert atmosphere, dissolve (R)-1-benzyl-4,5-dimethyl-1,4-diazepane in methanol.

-

Add di-tert-butyl dicarbonate and triethylamine to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain crude tert-butyl (R)-4-benzyl-7-methyl-1,4-diazepane-1-carboxylate.

-

Debenzylation: Dissolve the crude product from the previous step in methanol.

-

Add 10% Palladium on carbon catalyst.

-

Stir the mixture under a hydrogen atmosphere at room temperature for 4 hours.

-

Filter the reaction mixture through celite to remove the catalyst and wash with methanol.

-

Concentrate the filtrate under reduced pressure to yield tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate.

Purification and Characterization

Purification:

-

The crude product can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the structure of the compound.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is employed to determine the enantiomeric purity of the final product. A typical method would use a chiral stationary phase column with a mobile phase of a hexane/isopropanol mixture.

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Caption: Synthetic workflow for tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate.

Caption: Workflow for the purification and characterization of the target compound.

Biological Context: The Orexin Signaling Pathway and Suvorexant's Mechanism of Action

Tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate is a precursor to Suvorexant, a dual orexin receptor antagonist. The orexin system plays a critical role in regulating wakefulness.[6][7][8]

Orexin-A and Orexin-B are neuropeptides produced in the lateral hypothalamus that promote wakefulness by binding to orexin 1 (OX1R) and orexin 2 (OX2R) receptors, which are G-protein coupled receptors.[6][9] This binding activates Gq, Gi/o, and Gs protein signaling cascades, leading to neuronal excitation.[6][9] Suvorexant functions by competitively blocking the binding of Orexin-A and Orexin-B to both OX1R and OX2R, thereby suppressing wakefulness and promoting sleep.[10][11]

Caption: Orexin signaling pathway and the mechanism of action of Suvorexant.

Conclusion

Tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate is a vital intermediate in the pharmaceutical industry, particularly for the synthesis of Suvorexant. Understanding its properties, synthesis, and the biological pathways it indirectly targets is essential for researchers and professionals in drug development. This guide provides a foundational understanding of this key molecule, from its fundamental characteristics to its role in a clinically significant therapeutic agent. Further research into optimizing its synthesis and exploring its potential in other pharmaceutical applications is a continuing area of interest.

References

- 1. 1638744-15-6|(S)-tert-Butyl 7-methyl-1,4-diazepane-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate 97% | CAS: 1638743-92-6 | AChemBlock [achemblock.com]

- 3. tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate | 1638743-92-6 [chemicalbook.com]

- 4. tert-butyl (R)-7-methyl-1,4-diazepane-1-carboxylate, CasNo.1638743-92-6 Henan Blight Industry Co., Ltd China (Mainland) [brightcommercial.lookchem.com]

- 5. americanelements.com [americanelements.com]

- 6. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 8. neurologylive.com [neurologylive.com]

- 9. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suvorexant - Wikipedia [en.wikipedia.org]

- 11. Suvorexant: Mechanism of Action and Clinical Studies_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

This technical guide provides a comprehensive overview of tert-butyl 7-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the synthesis of several pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its structure, properties, synthesis, and analysis.

Chemical Structure and Properties

This compound is a chiral heterocyclic compound. The structure consists of a seven-membered diazepane ring with a methyl group at the 7-position and a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. The presence of a stereocenter at the 7-position gives rise to two enantiomers, (R) and (S).

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound. Data is compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.31 g/mol | [2] |

| CAS Number | 1638743-92-6 ((R)-enantiomer) | [2][3] |

| 1638744-15-6 ((S)-enantiomer) | [4] | |

| Appearance | White to off-white solid or colorless to yellow oil | [5][6] |

| Purity | Typically >95% | [6][7] |

| Solubility | Soluble in organic solvents like methanol, dichloromethane, and ethyl acetate. | General chemical knowledge |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | [4] |

Synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

The synthesis of the (S)-enantiomer is detailed in patent EP2818463A1.[5] The overall synthetic strategy involves the construction of the diazepane ring through a multi-step process starting from (S)-(+)-2-amino-1-propanol.[5]

Synthetic Workflow:

Caption: General synthetic workflow for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.

Experimental Protocols:

The following protocols are adapted from the procedures described in patent EP2818463A1.[5]

Step 1: Synthesis of (S)-N-(1-methanesulfonyloxypropan-2-yl)-2-nitrobenzenesulfonamide

-

To a solution of (S)-(+)-2-amino-1-propanol in an appropriate solvent, methanesulfonyl chloride is added at a controlled temperature in the presence of a base (e.g., triethylamine) to yield the mesylated intermediate.

-

The resulting amino alcohol is then reacted with 2-nitrobenzenesulfonyl chloride to afford the nosyl-protected compound.

Step 2: Synthesis of (S)-N-(1-(3-hydroxypropylamino)-propan-2-yl)-2-nitrobenzenesulfonamide

-

(S)-N-(1-methanesulfonyloxypropan-2-yl)-2-nitrobenzenesulfonamide (7.00 kg, 20.7 mol) is added to a solution of 3-aminopropanol (5.00 kg, 66.6 mol) in acetonitrile (35 L) at an internal temperature of 10°C to 20°C.[5]

-

The reaction mixture is stirred for 16 hours.[5]

-

After confirming the disappearance of the starting materials by TLC, the mixture is concentrated under reduced pressure.[5]

-

Water is added to the residue, and the resulting solution is acidified with 6 N hydrochloric acid to pH 4, and any insoluble materials are filtered off.[5]

Step 3 & 4: Boc Protection and Intramolecular Cyclization

-

The product from the previous step is protected with a Boc group using di-tert-butyl dicarbonate.

-

The subsequent intramolecular cyclization to form the diazepane ring is achieved under basic conditions.

Step 5: Deprotection of the Nosyl Group

-

To a solution of (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate (2.60 kg, 6.51 mol) in acetonitrile (20 L) is added potassium carbonate (1.79 kg, 13.0 mol).[5]

-

This is followed by the addition of a thiol, such as thiophenol, to facilitate the removal of the nosyl group.

-

The reaction mixture is stirred until completion, and the product is isolated through extraction and purification.

Final Product Isolation and Purity

-

The crude product is purified by column chromatography or crystallization.

-

The patent reports a total yield of 45.2% from (S)-(+)-2-amino-1-propanol to (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.[5]

-

The chemical purity was determined to be 97.5% by gas chromatography, and the optical purity was measured as 99.9% ee after derivatization.[5]

Analytical Data

| Analysis Method | Expected Data |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), methyl protons (doublet), and the diazepane ring protons (multiplets). |

| ¹³C NMR | Resonances for the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the diazepane ring and the methyl group. |

| Mass Spectrometry (MS) | A molecular ion peak (or [M+H]⁺) corresponding to the molecular weight of the compound (214.31 g/mol ). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. Chiral HPLC would be used to determine the enantiomeric excess. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H (if present as a secondary amine), C-H, C=O (from the Boc group), and C-N bonds. |

Applications in Drug Development

This compound is a crucial building block in the synthesis of pharmaceutically active molecules. Its primary reported applications are:

-

Intermediate in the synthesis of Suvorexant: The (R)-enantiomer is a key intermediate in the manufacturing of Suvorexant, a dual orexin receptor antagonist used for the treatment of insomnia.[3]

-

Intermediate for Rho-kinase (ROCK) inhibitors: The (S)-enantiomer serves as a key intermediate for the synthesis of Rho-kinase inhibitors, such as K-115, which are investigated for the treatment of glaucoma and other conditions.[8]

Logical Relationship in Suvorexant Synthesis:

Caption: Role as a key intermediate in the synthesis of Suvorexant.

Conclusion

This compound is a valuable chiral intermediate with significant applications in the pharmaceutical industry. The synthetic route, particularly for the (S)-enantiomer, is well-established, allowing for the production of high-purity material. Its role in the synthesis of important drugs like Suvorexant underscores its importance in medicinal chemistry. Further research into novel applications of this versatile building block is anticipated.

References

- 1. (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate | C11H22N2O2 | CID 29981001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate 97% | CAS: 1638743-92-6 | AChemBlock [achemblock.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 1638744-15-6|(S)-tert-Butyl 7-methyl-1,4-diazepane-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]

- 6. tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate | 1638743-92-6 [sigmaaldrich.com]

- 7. (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 7-methyl-1,4-diazepane-1-carboxylate, a key chiral intermediate in the synthesis of the dual orexin receptor antagonist, Suvorexant. This document outlines the chemical properties, synthesis, and analytical data for its stereoisomers, and details its crucial role in the development of therapeutics targeting the orexin signaling pathway for the treatment of insomnia.

Chemical Identity and Physical Properties

This compound exists as two enantiomers, the (R)- and (S)-isomers, which are critical for the stereospecific synthesis of pharmaceutical agents. The racemic mixture is also commercially available.

Table 1: Chemical Identifiers and CAS Numbers

| Isomer | IUPAC Name | CAS Number |

| (R)-enantiomer | tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate | 1638743-92-6[1] |

| (S)-enantiomer | tert-butyl (7S)-7-methyl-1,4-diazepane-1-carboxylate | 1638744-15-6 |

| Racemic | This compound | Not specified |

Table 2: Physicochemical Properties

| Property | (R)-enantiomer | (S)-enantiomer |

| Molecular Formula | C₁₁H₂₂N₂O₂ | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol [2] | 214.31 g/mol |

| Appearance | Solid | Data not available |

| Purity | ≥97%[2] | Data not available |

| Storage Temperature | Room Temperature[3] | 2-8°C (under inert atmosphere) |

Role in Drug Discovery and Development

The primary application of tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate is as a pivotal building block in the synthesis of Suvorexant, an FDA-approved drug for the treatment of insomnia.[1] Suvorexant functions by antagonizing both orexin receptor type 1 (OX1R) and type 2 (OX2R), thus inhibiting the wakefulness-promoting neuropeptides orexin-A and orexin-B.

The Orexin Signaling Pathway

Orexins are neuropeptides produced in the hypothalamus that play a central role in regulating wakefulness, arousal, and appetite. They exert their effects by binding to the G-protein coupled receptors OX1R and OX2R. The activation of these receptors initiates a signaling cascade that promotes a state of wakefulness. Suvorexant competitively binds to these receptors, thereby blocking the action of orexins and facilitating the transition to and maintenance of sleep.

Synthesis and Experimental Protocols

The synthesis of tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate is a multi-step process that often starts from a chiral precursor to ensure the correct stereochemistry of the final product. Below is a representative synthetic workflow and a detailed experimental protocol adapted from the literature for the synthesis of a closely related analog, which illustrates the key chemical transformations.

Synthetic Workflow

A common synthetic route involves the protection of a chiral amino alcohol, followed by a series of reactions to form the diazepine ring, and subsequent protection of the second amine group.

Exemplary Experimental Protocol

The following protocol is for the synthesis of the analogous (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, as detailed in patent literature, and serves as a guide for the synthesis of the 7-methyl isomer.

Step 1: Synthesis of (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate

-

To a solution of a suitable N-protected (S)-3-methyl-1,4-diazepane in acetonitrile, add potassium carbonate.

-

Gradually add 2-nitrobenzenesulfonyl chloride to the reaction mixture at a controlled temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue using column chromatography to obtain the nosyl-protected intermediate.

Step 2: Deprotection of the Nosyl Group

-

Dissolve the nosyl-protected intermediate in acetonitrile.

-

Add potassium carbonate to the solution.

-

Gradually add thiophenol at a controlled temperature (e.g., below 20°C).

-

Stir the reaction mixture for an extended period (e.g., 18 hours) at room temperature.

-

Work up the reaction by partitioning between an organic solvent (e.g., methyl t-butyl ether) and water.

-

Isolate the crude product from the organic layer.

Step 3: Boc Protection

-

Dissolve the deprotected diazepine in a suitable solvent such as dichloromethane.

-

Add a base, for example, triethylamine.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) at a reduced temperature (e.g., 0°C).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Analytical Data

Characterization of this compound is essential to confirm its identity and purity. The following table includes representative analytical data.

Table 3: Spectroscopic Data for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate (Analog)

| Data Type | Description |

| ¹H-NMR | (DMSO-d₆, 100°C) δ: 0.94 (d, J=6.3 Hz, 3H), 1.40 (s, 9H), 1.53-1.63 (m, 1H), 1.69-1.78 (m, 1H), 2.42-2.49 (m, 1H), 2.60-2.68 (m, 1H), 2.70-2.79 (m, 1H), 2.97 (ddd, J=14.0, 4.6, 4.6 Hz, 1H), 3.17 (ddd, J=14.0, 7.7, 5.8 Hz, 1H), 3.54 (ddd, J=14.0, 6.3, 5.8 Hz, 1H), 3.60 (dd, J=14.0, 4.6 Hz, 1H).[4] |

| Purity | Chemical purity: 97.5% (by Gas Chromatography); Optical purity: 99.9%ee (after derivatization).[4] |

Note: The provided NMR data is for a closely related positional isomer and is intended to be representative.

Conclusion

This compound is a fundamentally important chiral intermediate in contemporary medicinal chemistry, particularly in the synthesis of Suvorexant. A thorough understanding of its chemical properties, synthesis, and the biological pathways it enables the study of, is crucial for researchers in the field of drug discovery and development. The methodologies and data presented in this guide are intended to support and facilitate further research and application of this versatile molecule.

References

- 1. tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate 97% | CAS: 1638743-92-6 | AChemBlock [achemblock.com]

- 2. researchgate.net [researchgate.net]

- 3. tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate | 1638743-92-6 [sigmaaldrich.com]

- 4. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]

Technical Dossier: Properties of Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties and synthetic background of tert-butyl 7-methyl-1,4-diazepane-1-carboxylate, a key building block in contemporary medicinal chemistry.

Molecular Weight and Composition

The molecular formula for this compound is C₁₁H₂₂N₂O₂.[1][2][3] The exact molecular weight is derived from the summation of the atomic weights of its constituent atoms. The compound's molecular weight is approximately 214.30 g/mol .[2][3]

A detailed breakdown of the molecular composition and weight is provided in the table below.

| Constituent Element | Symbol | Atomic Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 11 | 12.011 | 132.121 |

| Hydrogen | H | 22 | 1.008 | 22.176 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 214.309 |

Note: Atomic weights are based on standard IUPAC values and may vary slightly based on isotopic composition.

Synthetic Protocol Overview

The synthesis of chiral diazepane carboxylates is a critical process for creating intermediates used in the development of active pharmaceutical ingredients. For instance, tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate serves as a reactant in the preparation of Suvorexant, a medication for treating insomnia.[4]

A representative synthetic approach involves the protection of a diamine precursor. A general protocol for a related Boc-protection is outlined below.

Experimental Protocol: N-Boc Protection of a Diamine

-

Objective: To selectively protect one nitrogen atom of a diamine precursor with a tert-butyloxycarbonyl (Boc) group.

-

Materials:

-

Diamine precursor (e.g., a methyl-substituted 1,4-diazepane)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or similar aprotic solvent

-

Triethylamine (TEA) or another non-nucleophilic base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

The diamine precursor is dissolved in dichloromethane in a round-bottomed flask equipped with a magnetic stir bar.

-

The solution is cooled to 0 °C in an ice bath.

-

Triethylamine (1.1 equivalents) is added to the solution to act as a base.

-

Di-tert-butyl dicarbonate (1.0 equivalent), dissolved in a minimal amount of dichloromethane, is added dropwise to the stirred solution over 30 minutes, ensuring the temperature remains at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 12-18 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is washed sequentially with saturated aqueous NaHCO₃ and brine.

-

The organic layer is separated, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

The resulting crude product is purified by column chromatography on silica gel to yield the pure tert-butyl protected diazepane.

-

Logical Workflow for Synthesis

The synthesis of this compound follows a logical progression from a starting diamine to the final protected product. This workflow is essential for ensuring yield and purity.

Caption: Synthetic workflow for Boc-protection of a diamine.

References

- 1. tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate 97% | CAS: 1638743-92-6 | AChemBlock [achemblock.com]

- 2. (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate | C11H22N2O2 | CID 29981001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate | C11H22N2O2 | CID 22121967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate | 1638743-92-6 [chemicalbook.com]

A Technical Guide to the Stereoisomers of Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereoisomers of tert-butyl 7-methyl-1,4-diazepane-1-carboxylate, a key chiral intermediate in the synthesis of pharmaceuticals. This document details the synthetic pathways for the individual (R) and (S) enantiomers, presents available quantitative data, and outlines experimental protocols.

Introduction

This compound is a seven-membered heterocyclic compound containing a diazepine ring. The presence of a chiral center at the 7-position gives rise to two stereoisomers: (R)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate and (S)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate. The stereochemistry of this intermediate is crucial in the development of specific drug candidates, as enantiomers can exhibit significantly different pharmacological activities. One of the most notable applications of the (R)-enantiomer is as a key building block in the synthesis of Suvorexant, a dual orexin receptor antagonist used for the treatment of insomnia.[1][2]

Physicochemical Properties

| Property | (R)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate | (S)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate |

| CAS Number | 1638743-92-6 | 1638744-15-6 |

| Molecular Formula | C₁₁H₂₂N₂O₂ | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol | 214.31 g/mol |

| Appearance | Solid | Solid |

| Purity (Typical) | ≥97% | ≥97% |

Synthesis of Stereoisomers

The enantioselective synthesis of this compound is most commonly achieved through a fragment coupling strategy utilizing a chiral starting material. This approach avoids the need for challenging chiral separations of the final product. The synthesis of the (R)-enantiomer, a key intermediate for Suvorexant, has been well-documented.[3][4]

General Synthetic Workflow

The synthesis commences with a chiral precursor, such as (R)-3-(BOC-amino)butyric acid, which undergoes a series of reactions including nucleophilic substitution, deprotection, cyclization, reduction, and a final protection step to yield the desired enantiomerically pure product.

Experimental Protocol: Synthesis of (R)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

The following protocol is adapted from optimized syntheses reported in the literature for the production of Suvorexant intermediates.[3][4]

Step 1: Synthesis of ethyl (R)-N-benzyl-N-(3-((tert-butoxycarbonyl)amino)butanoyl)glycinate

-

(R)-3-((tert-butoxycarbonyl)amino)butanoic acid is coupled with N-benzyl glycine ethyl ester.

-

Reagents: (R)-3-((tert-butoxycarbonyl)amino)butanoic acid, N-benzyl glycine ethyl ester, coupling agents (e.g., EDC, HOBt), triethylamine.

-

Solvent: Dichloromethane (DCM) or a similar aprotic solvent.

-

Procedure: To a solution of (R)-3-((tert-butoxycarbonyl)amino)butanoic acid and N-benzyl glycine ethyl ester in DCM, coupling agents and triethylamine are added. The reaction mixture is stirred at room temperature until completion. The product is isolated and purified by standard work-up procedures.

-

Yield: Approximately 91%.[1]

Step 2: Deprotection and Intramolecular Cyclization

-

The Boc protecting group is removed, followed by base-mediated intramolecular cyclization to form the diazepane-dione ring.

-

Reagents: Hydrochloric acid (in a suitable solvent like ethyl acetate) for deprotection, a base such as sodium methoxide for cyclization.

-

Solvent: Ethyl acetate for deprotection, methanol for cyclization.

-

Procedure: The product from Step 1 is treated with HCl to remove the Boc group. After work-up, the resulting amine is treated with sodium methoxide in methanol to induce intramolecular cyclization.

-

Yield: Approximately 94% for the cyclization step.[1]

Step 3: Reduction of the Diazepane-dione

-

The dione is reduced to the corresponding diazepane.

-

Reagents: A suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

-

Solvent: Anhydrous tetrahydrofuran (THF).

-

Procedure: The diazepane-dione is dissolved in anhydrous THF and treated with the reducing agent under an inert atmosphere. The reaction is carefully quenched, and the product is isolated.

Step 4: Boc Protection

-

The secondary amine of the diazepane ring is protected with a tert-butoxycarbonyl (Boc) group.

-

Reagents: Di-tert-butyl dicarbonate (Boc₂O), triethylamine or another suitable base.

-

Solvent: Dichloromethane (DCM) or methanol.

-

Procedure: The product from Step 3 is dissolved in the chosen solvent, and Boc₂O and a base are added. The reaction is stirred until completion, followed by work-up and purification to yield (R)-tert-butyl 4-benzyl-7-methyl-1,4-diazepane-1-carboxylate.[3]

Step 5: Debenzylation

-

The N-benzyl group is removed to yield the final product.

-

Reagents: Palladium on carbon (Pd/C), hydrogen gas.

-

Solvent: Methanol.

-

Procedure: The N-benzylated compound is dissolved in methanol, and Pd/C is added. The mixture is stirred under a hydrogen atmosphere until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to give the final product.

| Step | Intermediate/Product | Reported Yield |

| 1 | Ethyl (R)-N-benzyl-N-(3-((tert-butoxycarbonyl)amino)butanoyl)glycinate | ~91%[1] |

| 2 | (R)-1-benzyl-5-methyl-1,4-diazepane-2,5-dione | ~94%[1] |

| 3-5 | (R)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate | Overall yield for the synthesis of Suvorexant from the chiral precursor is reported to be around 65%.[4] |

Chiral Separation

While enantioselective synthesis is the preferred method for obtaining the pure stereoisomers, chiral separation of a racemic mixture of this compound can be performed using chromatographic techniques.

General Protocol for Chiral HPLC/SFC Screening

A systematic approach to screen for the chiral separation of the enantiomers would involve the following steps:

-

Sample Preparation: Prepare a stock solution of the racemic analyte at approximately 1 mg/mL in a suitable solvent (e.g., a 1:1 mixture of Methanol:Ethanol).

-

Chromatography System: Utilize a High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) system equipped with an automated column switcher.

-

Chiral Stationary Phases (CSPs): Screen a set of polysaccharide-based chiral columns (e.g., derivatives of amylose and cellulose).

-

Mobile Phase Screening:

-

SFC: Use a primary mobile phase of carbon dioxide with a co-solvent such as methanol, ethanol, or isopropanol. Screen various acidic and basic additives.

-

HPLC: Screen in normal-phase (e.g., hexane/ethanol), reversed-phase (e.g., acetonitrile/water with buffer), and polar organic modes (e.g., acetonitrile/methanol).

-

-

Method Optimization: Once initial separation is observed, optimize the method by adjusting the mobile phase composition, gradient, flow rate, and temperature to achieve a resolution (Rs) of >1.5.

Biological Activity

Currently, there is limited publicly available information on the specific biological activity of the individual stereoisomers of this compound itself. Its primary role described in the literature is that of a synthetic intermediate. The biological activity is well-characterized for the final active pharmaceutical ingredients derived from this intermediate.

For example, the (R)-enantiomer is a precursor to Suvorexant, which acts as a dual orexin receptor antagonist. Orexin-A and Orexin-B are neuropeptides that regulate wakefulness. By blocking the binding of these neuropeptides to their receptors, OX1R and OX2R, Suvorexant suppresses the wake drive.

Due to the lack of specific data on the direct biological activity of the title compound's stereoisomers, a signaling pathway diagram for this intermediate cannot be accurately constructed at this time. The biological relevance is conferred upon its incorporation into a larger, pharmacologically active molecule.

Conclusion

The stereoisomers of this compound are critical chiral building blocks in modern pharmaceutical synthesis. The ability to produce these intermediates in high enantiomeric purity through enantioselective synthesis is essential for the development of stereochemically pure drugs. While detailed biological activity for the intermediates themselves is not extensively documented, their importance is underscored by their role in the synthesis of potent therapeutics like Suvorexant. Further research into the direct biological effects of these and similar chiral diazepane scaffolds could open new avenues for drug discovery.

References

- 1. html.rhhz.net [html.rhhz.net]

- 2. tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate | 1638743-92-6 [chemicalbook.com]

- 3. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]

(R)-Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate: A Technical Guide to its Core Applications in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is a critical chiral building block in modern medicinal chemistry. Its structural features, particularly the stereocenter and the protected diazepane ring, make it an invaluable intermediate for the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth overview of its primary application, focusing on the synthesis of the dual orexin receptor antagonist, Suvorexant. Detailed experimental protocols, quantitative data, and process workflows are presented to support researchers and drug development professionals in its effective utilization.

Introduction: The Role of a Chiral Diazepane

(R)-Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate, with CAS Number 163873-92-6, is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring. The presence of a methyl group at the 7-position introduces a chiral center, and the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization. While the 1,4-diazepine scaffold is associated with a broad range of biological activities, including antipsychotic, anxiolytic, and anticancer properties, the primary and most well-documented application of this specific enantiomer is as a key intermediate in the synthesis of Suvorexant, a medication for the treatment of insomnia.[1][2]

The chirality of this intermediate is crucial for the biological activity of the final drug product, highlighting the importance of enantioselective synthesis in modern drug development.

Core Application: Synthesis of Suvorexant

Suvorexant is a dual orexin receptor antagonist approved for the treatment of insomnia. The synthesis of Suvorexant heavily relies on the chiral integrity of the (R)-7-methyl-1,4-diazepane core. Several synthetic routes have been developed, with a common strategy involving the coupling of the diazepane intermediate with two other key fragments: a substituted benzoxazole and a methyltriazolyl benzoic acid.

Synthetic Strategy Overview

The general synthetic workflow for Suvorexant utilizing (R)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate involves two main stages after the synthesis of the diazepane itself:

-

Deprotection: Removal of the Boc protecting group to liberate the secondary amine.

-

Sequential Coupling: Stepwise coupling of the deprotected diazepane with the benzoxazole and benzoic acid moieties. The order of these coupling reactions can vary depending on the specific synthetic route.

The following diagram illustrates a common synthetic pathway.

Caption: Synthetic workflow for Suvorexant from the chiral diazepane intermediate.

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of the chiral diazepane intermediate and its subsequent use in the synthesis of Suvorexant.

Synthesis of (R)-Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

The enantioselective synthesis of the title compound is a critical step. A highly effective method is the intramolecular asymmetric reductive amination of a dialkyl ketone precursor, often catalyzed by a Ruthenium-based complex.[3][4]

Protocol: Ruthenium-Catalyzed Asymmetric Reductive Amination [3][4][5]

-

Substrate Preparation: The amino ketone precursor is prepared through a multi-step sequence, often starting from N-Boc-1,2-diaminoethane and methyl vinyl ketone.

-

Reaction Setup: In a suitable reactor, the amino ketone precursor is dissolved in a solvent such as a mixture of formic acid and triethylamine.

-

Catalyst Addition: A novel Ru-based transfer hydrogenation catalyst (e.g., a modified Noyori catalyst) is added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature until the cyclization and reduction are complete. The progress of the reaction can be monitored by HPLC.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up by quenching, extraction, and subsequent purification by chromatography to yield the Boc-protected (R)-7-methyl-1,4-diazepane. The Boc protection of the secondary amine can also be performed as a subsequent step after the reductive amination.

Synthesis of Suvorexant Intermediate: (R)-tert-butyl 4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepane-1-carboxylate

This protocol describes the coupling of the title compound with 2,5-dichlorobenzoxazole.

Protocol: Nucleophilic Aromatic Substitution [6]

-

Reaction Setup: Dissolve (R)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate (1 equivalent) in dichloromethane.

-

Reagent Addition: Maintain the temperature below 10 °C and add 2,5-dichlorobenzoxazole (1 equivalent), followed by the slow addition of triethylamine (1.2 equivalents).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Work-up: Add dichloromethane and wash the mixture with water, followed by 10% aqueous citric acid solution, and then a saturated sodium chloride solution.

-

Isolation: Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Final Assembly of Suvorexant

This involves the deprotection of the intermediate from section 3.2 and subsequent amide coupling.

Protocol: Deprotection and Amide Coupling [4]

-

Boc Deprotection: The intermediate from section 3.2 is dissolved in ethyl acetate, and 4 M HCl in ethyl acetate is added. The mixture is stirred for 4 hours. The solvent is removed by rotary evaporation, and the residue is basified with saturated aqueous NaHCO3 and extracted with dichloromethane to yield the deprotected amine.

-

Amide Coupling: The deprotected amine is coupled with 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid using standard peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) in the presence of a base like N-methylmorpholine (NMM) in a solvent like DMF.

-

Isolation: The reaction is worked up by partitioning between ethyl acetate and an aqueous acid, followed by washing with aqueous base and brine. The final product, Suvorexant, is isolated after removal of the solvent and purification, often by recrystallization.

Quantitative Data

The efficiency of the synthetic steps involving (R)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is crucial for the overall yield of Suvorexant. The following tables summarize key quantitative data reported in the literature.

Table 1: Synthesis of Chiral Diazepane Intermediate

| Reaction Step | Catalyst/Method | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Intramolecular Asymmetric Reductive Amination | Ru-based transfer hydrogenation | 97 | 94.5 | [3][5] |

Table 2: Synthesis of Suvorexant from (R)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

| Reaction Step | Starting Materials | Product | Yield (%) | Reference |

| Nucleophilic Aromatic Substitution | (R)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate and 2,5-dichlorobenzoxazole | (R)-tert-butyl 4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepane-1-carboxylate | 99 | [6] |

| Amide Coupling | (R)-5-Chloro-2-(5-methyl-[3][5] diazepan-1-yl)-benzoxazole and 5-methyl-2-(1,2,3-triazol-2-yl)benzoic acid chloride | Suvorexant | 88 | [6] |

| Hydrogenolysis (Debenzylation of a precursor) | (R)-(4-benzyl-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone | (R)-(7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone | 89 | [4] |

Logical Relationships and Workflow Visualization

The synthesis of the core diazepane ring is a key challenge. The intramolecular asymmetric reductive amination provides a direct and efficient route to the desired chiral structure.

Caption: Logical workflow of the asymmetric reductive amination for diazepane synthesis.

Conclusion

(R)-Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is a specialized yet highly valuable chiral building block, with its primary application firmly established in the industrial synthesis of Suvorexant. The methodologies for its own synthesis, particularly through catalytic asymmetric reactions, and its subsequent incorporation into the final drug molecule, are well-documented and optimized. This guide provides a consolidated resource of the key technical aspects of its application, offering researchers and process chemists a foundation for their work in this area. The continued importance of chiral pharmaceuticals ensures that such well-defined, enantiopure intermediates will remain at the forefront of drug development.

References

- 1. benthamscience.com [benthamscience.com]

- 2. tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate | 1638743-92-6 [chemicalbook.com]

- 3. Reaction development and mechanistic study of a ruthenium catalyzed intramolecular asymmetric reductive amination en route to the dual Orexin inhibitor Suvorexant (MK-4305) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. html.rhhz.net [html.rhhz.net]

- 6. pubs.acs.org [pubs.acs.org]

(S)-Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate: A Technical Guide to its Application as a Chiral Intermediate in the Synthesis of DNA-PK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is a chiral, Boc-protected diazepine derivative. While it does not possess intrinsic therapeutic activity, it serves as a crucial, high-value building block in synthetic organic chemistry. Its primary application is in the construction of complex heterocyclic scaffolds for active pharmaceutical ingredients (APIs). This guide details its principal use as a key intermediate in the synthesis of potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK), a critical enzyme in the DNA damage response (DDR) pathway. We will explore the synthetic utility, relevant experimental protocols, the biological context of the final therapeutic targets, and associated quantitative data.

Introduction: A Chiral Building Block for Targeted Therapy

(S)-Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is a heterocyclic compound valued for its stereochemically defined seven-membered ring. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for regioselective functionalization, while the chiral methyl group is essential for establishing the specific stereochemistry often required for potent and selective interaction with biological targets.

Its most significant application to date is in the synthesis of small molecule kinase inhibitors, particularly those targeting the DNA-PK enzyme. DNA-PK is a central player in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1][2] By inhibiting DNA-PK, the repair of DNA damage in cancer cells can be prevented, leading to increased cytotoxicity from radiation or chemotherapy.[3] This makes DNA-PK an attractive target for cancer therapy.

Synthetic Applications and Experimental Protocols

The primary utility of (S)-Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is as a nucleophilic component in substitution or coupling reactions to construct a larger molecular framework. A prominent example is its role in the synthesis of DNA-PK inhibitors like AZD7648, a potent and selective inhibitor that has advanced to clinical trials.[4][5]

General Synthetic Workflow

The synthesis of a DNA-PK inhibitor using this intermediate typically involves the deprotection of the Boc group, followed by a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination reaction with a suitable heterocyclic core.

References

The Biological Activity of Diazepane Derivatives: A Technical Guide for Drug Development Professionals

Introduction

Diazepane derivatives, a class of seven-membered heterocyclic compounds containing two nitrogen atoms, have emerged as a versatile scaffold in medicinal chemistry. Initially recognized for their effects on the central nervous system (CNS), their biological activities have since been shown to be far more diverse, with significant potential in oncology, neurodegenerative disease, and beyond. This technical guide provides an in-depth overview of the biological activities of various diazepane derivatives, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. It is intended for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activity of Diazepane Derivatives

A substantial body of research has highlighted the potential of diazepane derivatives as potent anticancer agents. These compounds have been shown to exert cytotoxic and antiproliferative effects against a wide range of human cancer cell lines. Their mechanisms of action are varied and include the inhibition of tubulin polymerization, cell cycle arrest, and the modulation of key signaling pathways.

Quantitative Antiproliferative Data

The in vitro cytotoxic activity of various diazepane derivatives has been quantified using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for several classes of diazepane derivatives against various cancer cell lines.

Table 1: Antiproliferative Activity of Dibenzodiazepine Derivatives

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Derivative 1 | BCAP37 | Breast Cancer | Down to 0.30 | [1][2] |

| Derivative 1 | SGC7901 | Gastric Cancer | Down to 0.30 | [1][2] |

| Derivative 1 | HepG2 | Liver Cancer | Down to 0.30 | [1][2] |

| Derivative 1 | HeLa | Cervical Cancer | Down to 0.30 | [1][2] |

| Derivative 1 | HL-60 | Leukemia | Down to 0.30 | [1][2] |

Table 2: Antiproliferative Activity of 1,4-Benzodiazepine-2,5-dione Derivatives

| Compound ID | Cancer Type | Average GI50 (µM) | Reference |

| 11a | 9 types (60 lines) | 0.24 | [3] |

| 52b | Lung Cancer | Potent (not specified) | [3] |

Table 3: Antiproliferative Activity of 1,5-Benzodiazepin-2-One Derivative (3b)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT-116 | Colon Cancer | 9.18 | [4] |

| HepG-2 | Liver Cancer | 6.13 | [4] |

| MCF-7 | Breast Cancer | 7.86 | [4] |

Table 4: Antiproliferative Activity of Benzo[b][1][3]diazepine Derivatives

| Compound Series | Cell Line | Cancer Type | Activity | Reference |

| B1-4 | MCF-7 | Breast Cancer | Most notable activity | [5] |

| B1-4 | HepG2 | Liver Cancer | Significant activity | [5] |

| B1-4 | HeLa | Cervical Cancer | Significant activity | [5] |

Table 5: Antiproliferative Activity of Tubulin Polymerization Inhibiting Benzodiazepines

| Compound ID | Cell Line | IC50 (nM) | Reference |

| 9a | 5 cancer cell lines | 6-15 | [3] |

Mechanisms of Anticancer Action

The anticancer effects of diazepane derivatives are mediated through several key mechanisms:

-

Inhibition of Tubulin Polymerization: Certain benzodiazepine derivatives act as potent inhibitors of tubulin polymerization, a critical process for microtubule formation and cell division.[3] By disrupting microtubule dynamics, these compounds induce cell cycle arrest at the G2/M phase and subsequently trigger apoptosis.[3] The optimal compound, 9a, demonstrated an IC50 of 1.65 ± 0.11 μM for tubulin polymerization inhibition.[3]

-

Kinase Inhibition: Some diazepane derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), such as CDK2.[5] CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Many diazepane derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often a downstream effect of other mechanisms like cell cycle arrest and can be mediated through both intrinsic and extrinsic apoptotic pathways.[6]

-

Inhibition of Protein Synthesis: A recent study on 1,4-benzodiazepine-2,5-dione derivatives revealed that they can inhibit protein synthesis in cancer cells, leading to potent antitumor activity.[3]

Key Signaling Pathways

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers.[4][5][7] Several diazepane derivatives exert their anticancer effects by modulating this pathway. Inhibition of PI3K or Akt can lead to decreased cell survival and increased apoptosis.

Central Nervous System Activity

The traditional therapeutic application of benzodiazepines lies in their activity on the CNS, primarily as anxiolytics, sedatives, and anticonvulsants. Newer diazepane derivatives are being explored for similar and novel CNS applications.

Anxiolytic and Sedative Effects

Several novel diazepine derivatives have been evaluated for their anxiolytic-like and sedative effects in murine models. For instance, the 2,3-benzodiazepine derivative, 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one (VBZ102), demonstrated a pronounced anxiolytic effect in both the light-dark box and open field tests.[8] Notably, a sedative effect was only observed at higher doses (10.0 mg/kg).[8]

Table 6: CNS Activity of a Novel 2,3-Benzodiazepine Derivative (VBZ102)

| Test | Dose (mg/kg) | Effect | Reference |

| Light-Dark Box | 1.0, 10.0 | Anxiolytic | [8] |

| Open Field Test | 1.0, 10.0 | Anxiolytic | [8] |

| Open Field Test | 10.0 | Sedative | [8] |

Skeletal Muscle Relaxant Activity

Certain newly synthesized benzodiazepines have also been screened for skeletal muscle relaxant activity using the rotarod method. Among the tested compounds, some showed maximum potency as CNS agents with both anxiolytic and muscle relaxant properties.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of diazepane derivatives.

In Vitro Antiproliferation (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic and antiproliferative effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the diazepane derivatives (typically in a logarithmic dilution series) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the formation of microtubules from purified tubulin.

Principle: The polymerization of tubulin into microtubules increases the turbidity of a solution, which can be monitored by measuring the absorbance at 340 nm over time. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Protocol:

-

Reagent Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) supplemented with GTP (1 mM) and glycerol (10%).

-

Compound Addition: Add various concentrations of the test diazepane derivative to the wells of a 96-well plate. Include a vehicle control (DMSO) and a known inhibitor like colchicine as a positive control.

-

Reaction Initiation: Initiate the polymerization reaction by adding the tubulin solution to the wells.

-

Kinetic Measurement: Immediately place the plate in a temperature-controlled spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals for a set period (e.g., 60 minutes).

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. The IC50 for tubulin polymerization inhibition can be determined from the dose-response curves.[9]

In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity in the presence of an inhibitor.[6][10]

Protocol:

-

Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO, followed by further dilution in the kinase buffer.

-

Kinase Reaction: In a 96-well plate, combine the CDK2/Cyclin A2 enzyme, a suitable substrate (e.g., Histone H1), and the test inhibitor. Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.[6][10]

-

Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[6][10]

-

Signal Generation: Add Kinase Detection Reagent to convert the ADP to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[6][10]

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data to the DMSO control and plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.[6]

Elevated Plus Maze (EPM) Test for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[11][12][13][14]

Principle: The test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.[11][14]

Protocol:

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes before the test.[12][13]

-

Dosing: Administer the test compound or vehicle to the mice (e.g., intraperitoneally) at a predetermined time before the test (e.g., 30 minutes).

-

Test Procedure: Place the mouse in the center of the maze, facing an open arm, and allow it to explore freely for a 5-minute session.[11]

-

Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

-

Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.

Rotarod Test for Muscle Relaxant Activity

This test is used to assess motor coordination, balance, and the muscle relaxant effects of compounds in rodents.[15][16][17][18]

Principle: Mice are placed on a rotating rod. A compound with muscle relaxant properties will decrease the time the animal is able to stay on the rod.

Protocol:

-

Apparatus: A rotating rod apparatus with adjustable speed (e.g., accelerating from 4 to 40 rpm over 300 seconds).[15][16]

-

Acclimation and Training: Acclimate the mice to the testing room. A pre-test training session may be conducted to familiarize the animals with the apparatus.

-

Dosing: Administer the test compound or vehicle to the mice.

-

Test Procedure: Place the mice on the rotating rod and start the rotation. Record the latency to fall from the rod for each animal. The test is typically repeated for a total of three trials with an inter-trial interval of at least 15 minutes.[15][16]

-

Data Analysis: Compare the latency to fall for the treated groups with the control group. A significant decrease in the time spent on the rod indicates muscle relaxant activity.

Conclusion and Future Directions

Diazepane derivatives represent a promising and versatile chemical scaffold with a broad spectrum of biological activities. The compelling in vitro and in vivo data, particularly in the field of oncology, highlight their potential for the development of novel therapeutics. The diverse mechanisms of action, including tubulin polymerization inhibition, kinase inhibition, and modulation of critical signaling pathways like PI3K/Akt, offer multiple avenues for therapeutic intervention. Furthermore, the continued exploration of their CNS effects may lead to the development of new anxiolytic and muscle relaxant agents with improved pharmacological profiles.

Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity for specific biological targets. In-depth mechanistic studies are also crucial to fully elucidate the molecular interactions of these compounds. The development of diazepane derivatives with favorable pharmacokinetic and safety profiles will be essential for their successful translation into clinical candidates. The data and protocols presented in this guide provide a solid foundation for researchers to advance the discovery and development of this promising class of compounds.

References

- 1. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]

- 2. Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel benzodiazepine derivatives as anticancer agents through inhibition of tubulin polymerization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. promega.com [promega.com]

- 11. protocols.io [protocols.io]

- 12. mmpc.org [mmpc.org]

- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 14. benchchem.com [benchchem.com]

- 15. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 16. mmpc.org [mmpc.org]

- 17. Rotarod-Test for Mice [protocols.io]

- 18. Expt 10 Effects of skeletal muscle relaxants using rota-rod apparatus | PPTX [slideshare.net]

The Enduring Versatility of the Diazepane Scaffold in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique conformational flexibility has allowed for the development of a vast array of therapeutic agents targeting a wide range of biological targets. This technical guide provides an in-depth exploration of the role of diazepanes in drug discovery and development, with a focus on their synthesis, structure-activity relationships (SAR), and diverse therapeutic applications.

The Diazepane Core: A Foundation for Diverse Biological Activity

The diazepine nucleus exists in several isomeric forms, with 1,4-diazepines and 1,5-diazepines being the most extensively studied in medicinal chemistry. The fusion of a benzene ring to the diazepine core gives rise to the well-known benzodiazepine class of compounds. However, the therapeutic potential of diazepanes extends far beyond this classical scaffold, with novel derivatives demonstrating efficacy as anticancer, antimicrobial, and anticoagulant agents.[1]

The Benzodiazepine Archetype: Modulators of the Central Nervous System

The archetypal diazepane, diazepam, and its congeners are renowned for their effects on the central nervous system (CNS).[2] These 1,4-benzodiazepines exert their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[3]

Expanding Horizons: Non-Benzodiazepine Diazepanes in Modern Drug Discovery

Medicinal chemists have successfully explored a variety of non-benzodiazepine diazepane scaffolds, leading to the discovery of compounds with novel mechanisms of action and therapeutic profiles. These include:

-

1,3-Diazepines: This scaffold is present in the anticancer drug pentostatin and the β-lactamase inhibitor avibactam.[4]

-

Fused Diazepines: The fusion of other heterocyclic rings to the diazepine nucleus has yielded potent and selective inhibitors of various enzymes and receptors.[5]

Synthesis of the Diazepane Scaffold

The construction of the diazepane ring is a cornerstone of synthesizing these diverse molecules. A variety of synthetic strategies have been developed, often tailored to the desired substitution pattern and stereochemistry.

General Synthesis of 1,4-Benzodiazepines

A common synthetic route to the 1,4-benzodiazepine core involves the cyclization of an appropriately substituted 2-aminobenzophenone derivative. A representative synthetic scheme for diazepam is outlined below.[6]

Experimental Protocol: Synthesis of Diazepam [6]

-

Step 1: Synthesis of 2-amino-5-chlorobenzophenone. This starting material can be prepared via a Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride.

-

Step 2: Reaction with glycine ethyl ester. 2-amino-5-chlorobenzophenone is reacted with glycine ethyl ester in pyridine to form 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one (nordazepam).

-

Step 3: Methylation. Nordazepam is subsequently methylated using a suitable methylating agent, such as methyl sulphate, in the presence of a base like sodium ethoxide to yield diazepam.

Synthesis of Fused and Novel Diazepane Scaffolds

More complex diazepane derivatives often require multi-step synthetic sequences. For instance, the synthesis of azetidine-fused 1,4-diazepine derivatives has been achieved through an intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides.[7]

Experimental Protocol: Synthesis of 1,4,9,10a-Tetrahydroazeto[1,2-a]benzo[e][2][8]diazepin-10(2H)-one [7]

A mixture of the corresponding 1-(2-bromobenzyl)azetidine-2-carboxamide, CuI, and N,N-dimethylglycine in 1,4-dioxane is refluxed under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the desired fused diazepine.

Structure-Activity Relationships (SAR) of Diazepanes

The biological activity of diazepane derivatives is highly dependent on the nature and position of substituents on the diazepine and any fused rings.

SAR of 1,4-Benzodiazepines as GABA-A Receptor Modulators

For classical benzodiazepines, specific structural features are crucial for their affinity and efficacy at the GABA-A receptor:

-

Position 7: An electron-withdrawing group (e.g., Cl, NO2) is generally required for high anxiolytic activity.

-

Position 5: An aromatic or heteroaromatic ring is optimal for activity.

-

Positions 1 and 2: Substitution at these positions influences the pharmacokinetic properties and potency.

Quantitative Analysis of Diazepane Derivatives

The following tables summarize key quantitative data for a selection of diazepane derivatives, providing a basis for comparison of their biological activities and pharmacokinetic profiles.

Table 1: In Vitro Biological Activity of Selected Diazepane Derivatives

| Compound | Target | Assay | IC50/Ki (nM) | Reference |

| Diazepam | GABA-A Receptor (non-specific) | Radioligand Binding ([3H]flunitrazepam displacement) | ~4.6 (Kd) | [9] |

| Fludiazepam | GABA-A Receptor | Radioligand Binding | 4 times more potent than diazepam | [10] |

| Compound 9a (Benzodiazepine derivative) | Tubulin Polymerization | Inhibition Assay | 1650 | [11] |

| Dibenzodiazepine Derivative | BCAP37 (Breast Cancer Cell Line) | Cell Proliferation Assay | 300 | [12] |

| 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl[4][8]oxazolo-[4,5-d]-pyrimidine | Multiple Cancer Cell Lines | Growth Inhibition Assay (GI50) | 900 - 1900 | [13] |

Table 2: Pharmacokinetic Parameters of Diazepam

| Parameter | Value | Route of Administration | Reference |

| Bioavailability | ~80-90% | Rectal | [14] |

| Time to Peak Concentration (Tmax) | 10-60 min | Rectal | [14] |

| Elimination Half-life (t1/2) | 20-50 hours | Oral | [15] |

| Volume of Distribution (Vd) | 0.8-1.5 L/kg | Intravenous | [16] |

| Clearance (CL) | 20-40 mL/min | Intravenous | [16] |

Experimental Protocols for Biological Evaluation

Radioligand Binding Assay for GABA-A Receptor Affinity

This assay is used to determine the binding affinity of a test compound to the benzodiazepine site on the GABA-A receptor.[9]

Protocol:

-

Membrane Preparation: Cell membranes expressing the GABA-A receptor are prepared from appropriate cell lines or animal brain tissue.

-

Binding Assay: The prepared membranes are incubated in a 96-well plate with a fixed concentration of a radiolabeled ligand (e.g., [3H]flunitrazepam) and varying concentrations of the unlabeled test compound.

-

Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

MTT Assay for In Vitro Anticancer Activity

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.[17]

Protocol:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test diazepane derivative and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: The culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated to allow for the conversion of MTT to formazan by metabolically active cells.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Visualizing Key Pathways and Workflows

GABA-A Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of benzodiazepines at the GABA-A receptor.

Caption: GABA-A Receptor Signaling Pathway.

High-Throughput Screening Workflow for Diazepane Derivatives

The diagram below outlines a typical high-throughput screening (HTS) workflow for identifying novel diazepane-based drug candidates.[18][19]

Caption: High-Throughput Screening Workflow.

Conclusion

The diazepane scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. From the well-established benzodiazepines acting on the CNS to novel derivatives with anticancer and other activities, the versatility of this chemical framework is undeniable. A thorough understanding of the synthesis, structure-activity relationships, and biological evaluation of diazepanes is crucial for medicinal chemists seeking to harness the full potential of this privileged structure in the development of next-generation therapeutics. The integration of modern drug discovery techniques, such as high-throughput screening and computational modeling, will undoubtedly continue to expand the therapeutic landscape of diazepane-based drugs.

References

- 1. benthamscience.com [benthamscience.com]

- 2. Synthesis of Diazepam - Chemistry Steps [chemistrysteps.com]

- 3. Benzodiazepines; Diazepam | PPTX [slideshare.net]

- 4. 1,3-Diazepine: A privileged scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrj.org [chemrj.org]

- 14. researchgate.net [researchgate.net]

- 15. A Large‐Sample Study of Diazepam Pharmacokinetics | Semantic Scholar [semanticscholar.org]

- 16. Clinical pharmacokinetics of diazepam [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. High-Throughput Screening | Technology Networks [technologynetworks.com]

- 19. researchgate.net [researchgate.net]

Synthesis of Chiral 1,4-Diazepanes: A Technical Guide for Drug Discovery and Development

An in-depth exploration of synthetic strategies, experimental protocols, and key data for the preparation of enantiomerically pure 1,4-diazepane cores, crucial scaffolds in medicinal chemistry.

The chiral 1,4-diazepane motif is a privileged scaffold in modern drug discovery, forming the core of a variety of therapeutic agents. Its inherent three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets. This technical guide provides a comprehensive overview of the key synthetic methodologies for accessing enantiomerically pure 1,4-diazepanes, complete with detailed experimental protocols, tabulated quantitative data, and visual representations of synthetic workflows.

Core Synthetic Strategies

The asymmetric synthesis of 1,4-diazepanes can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, stereocontrol, and scalability. The most prominent of these include intramolecular cyclization reactions, such as reductive amination and Mitsunobu reactions, as well as cycloaddition strategies.

Intramolecular Asymmetric Reductive Amination

Intramolecular asymmetric reductive amination (IARA) has emerged as a powerful and atom-economical method for the construction of chiral cyclic amines, including 1,4-diazepanes. This strategy typically involves the cyclization of a linear precursor containing both an amine and a ketone or aldehyde functionality. The use of chiral catalysts, often enzymes such as imine reductases (IREDs), allows for high stereocontrol in the formation of the seven-membered ring.

A notable application of this method is in the synthesis of a key intermediate for Suvorexant, a dual orexin receptor antagonist. The enzymatic intramolecular asymmetric reductive amination of a corresponding aminoketone precursor yields the desired chiral 1,4-diazepane with high enantioselectivity.[1][2]

This protocol is adapted from the work of Zhu and coworkers on the biocatalytic synthesis of chiral 1,4-diazepanes.[1][2]

Reaction Scheme:

Caption: General scheme for the IRED-catalyzed intramolecular reductive amination.

Materials:

-

Aminoketone precursor

-

Imine reductase (IRED) from Leishmania major (IR1) or a suitable mutant

-

Nicotinamide adenine dinucleotide phosphate (NADPH)

-

Glucose dehydrogenase (GDH) for cofactor regeneration

-

D-glucose

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-